An In-depth Technical Guide to the Chemical Properties of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
An In-depth Technical Guide to the Chemical Properties of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group (-OCF3) on the phenyl ring imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which can enhance a molecule's pharmacokinetic profile and biological activity.[1][2] As a phenethylamine, it belongs to a class of compounds known for their diverse pharmacological effects, primarily through the modulation of monoamine neurotransmitter systems.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of 1-(4-(Trifluoromethoxy)phenyl)ethanamine, including its physical characteristics, spectral data, synthesis, and reactivity. Additionally, it explores its potential pharmacological implications by examining the known signaling pathways of related phenethylamine compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(4-(Trifluoromethoxy)phenyl)ethanamine and its hydrochloride salt is presented below. It is important to note that while some experimental data is available, certain values are predicted or derived from closely related isomers and should be considered with appropriate caution.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | 1-(4-(Trifluoromethoxy)phenyl)ethanamine | IUPAC |
| CAS Number | 123195-23-3 | [5][6] |
| Molecular Formula | C₉H₁₀F₃NO | [5][6][7] |
| Molecular Weight | 205.18 g/mol | [5][6][7] |
| Appearance | Colorless to light-colored liquid (predicted) | [8] |
Table 2: Physical Properties
| Property | Value | Notes | Source |
| Boiling Point | 69.7-70.1 °C | For the isomer (2-[4-(Trifluoromethoxy)phenyl]ethyl)amine | [9] |
| Melting Point | Not available | Data for the free base is not readily available. | |
| Density | 1.228 g/cm³ | For the isomer (2-[4-(Trifluoromethoxy)phenyl]ethyl)amine | [9] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [8] | |
| pKa | 8.71 ± 0.10 | Predicted | [9] |
Table 3: Properties of 1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1373925-08-6 | [10] |
| Molecular Formula | C₉H₁₁ClF₃NO | [10] |
| Molecular Weight | 241.64 g/mol | [10] |
| Appearance | White to light brown solid | [11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Table 4: Predicted and Representative Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons (phenyl ring), quartet (methine proton), doublet (methyl protons), and a broad singlet (amine protons). |
| ¹³C NMR | Aromatic carbons, methine carbon, methyl carbon, and a quaternary carbon attached to the trifluoromethoxy group. |
| IR Spectroscopy | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-F stretching (trifluoromethyl group). |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns. |
Note: Specific, experimentally verified spectra for 1-(4-(Trifluoromethoxy)phenyl)ethanamine are not widely available in the public domain. The data presented are based on general principles of NMR and IR spectroscopy for similar structures.
Synthesis and Reactivity
Synthesis Protocol
A common synthetic route to 1-(4-(substituted-phenyl))ethanamines involves the reductive amination of the corresponding acetophenone. The following is a generalized experimental protocol that can be adapted for the synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Experimental Workflow for Synthesis
Caption: Reductive amination workflow for the synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanamine.
Detailed Methodology:
-
Imine Formation: 4'-(Trifluoromethoxy)acetophenone is dissolved in methanol, followed by the addition of ammonium acetate. The mixture is heated to reflux to facilitate the formation of the corresponding imine intermediate.
-
Reduction: After the formation of the imine, a reducing agent such as sodium borohydride is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be employed.
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Workup and Purification: Upon completion of the reduction, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield 1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Chemical Reactivity
The chemical reactivity of 1-(4-(Trifluoromethoxy)phenyl)ethanamine is primarily dictated by the primary amine group and the substituted phenyl ring.
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Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
-
Oxidation: The amine group can be oxidized to form the corresponding oxime or nitro compound under appropriate conditions.
-
Aromatic Ring Substitution: The trifluoromethoxy group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
Pharmacological Relevance and Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by 1-(4-(Trifluoromethoxy)phenyl)ethanamine are limited, its structural similarity to other phenethylamine derivatives suggests potential interactions with monoaminergic neurotransmitter systems.[3] Phenethylamines are known to act as stimulants of the central nervous system by influencing the release and reuptake of dopamine, norepinephrine, and serotonin.[4]
A plausible mechanism of action involves the interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13] By inhibiting these transporters, the concentration of these neurotransmitters in the synaptic cleft increases, leading to enhanced downstream signaling.
Potential Signaling Pathway Interaction
Caption: Postulated mechanism of action via monoamine transporter inhibition.
Conclusion
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a compound with significant potential in the field of drug discovery, largely due to the favorable properties conferred by the trifluoromethoxy group. This technical guide has summarized the available information on its chemical and physical properties, provided a general synthetic approach, and discussed its likely reactivity. While direct experimental data for some properties and its specific biological targets remain to be fully elucidated, the information presented herein, based on its structural class and available data for related compounds, provides a solid foundation for researchers and scientists. Further investigation into its precise pharmacological mechanism of action and its interaction with specific signaling pathways will be crucial for realizing its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-[4-(Trifluoromethoxy)Phenyl]Ethylamine | Structure, Uses, Safety, Supplier & Chemical Data China [nj-finechem.com]
- 9. (2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE | 123195-23-3 [m.chemicalbook.com]
- 10. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

